molecular formula C6H9NO2 B3321268 2-azabicyclo[3.1.0]hexane-1-carboxylic Acid CAS No. 132806-36-1

2-azabicyclo[3.1.0]hexane-1-carboxylic Acid

Cat. No.: B3321268
CAS No.: 132806-36-1
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-UHFFFAOYSA-N
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Description

2-azabicyclo[3.1.0]hexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZNYCYBYIODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Bicyclic Amino Acid Chemistry

Bicyclic amino acids are a class of unnatural amino acids characterized by a fused or bridged ring system, which imparts significant conformational rigidity compared to their linear counterparts. nih.gov This structural constraint is a powerful tool for chemists, as it allows for precise control over the three-dimensional shape of peptides and peptidomimetics. nih.gov By locking the molecule into a preferred conformation, bicyclic amino acids can enhance binding affinity to biological targets, improve metabolic stability by protecting against enzymatic degradation, and serve as effective scaffolds for mimicking peptide secondary structures like β-turns. nih.govscienceopen.com

2-Azabicyclo[3.1.0]hexane-1-carboxylic acid belongs to this family, functioning as a constrained analog of the amino acid proline. Its structure, featuring a fused cyclopropane (B1198618) and pyrrolidine (B122466) ring, severely restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles when incorporated into a peptide chain. This makes it a valuable building block in medicinal chemistry for designing molecules with well-defined topologies aimed at interacting with specific protein surfaces. nih.gov

Historical Development of the Azabicyclo 3.1.0 Hexane Scaffold in Organic Synthesis

The azabicyclo[3.1.0]hexane core is a prevalent motif in a variety of natural products and biologically active compounds. mdpi.comresearchgate.net Consequently, considerable research has been dedicated to the development of efficient synthetic routes to construct this bicyclic system. Early and foundational methods often focused on intramolecular cyclopropanation reactions. scispace.com These strategies typically involve creating a suitable pyrrolidine (B122466) or pyrroline (B1223166) precursor and then forming the fused cyclopropane (B1198618) ring.

Over the decades, the synthetic toolbox for accessing this scaffold has expanded significantly. Key strategies that have been developed include:

Metal-Catalyzed Cyclopropanation: Transition metals, particularly rhodium and copper, are widely used to catalyze the decomposition of diazo compounds in the presence of an alkene (such as a 2,5-dihydropyrrole derivative) to form the cyclopropane ring. researchgate.net

Rearrangement of Spirocyclic Epoxides: An alternative approach involves the synthesis of spirocyclic epoxides, such as 1-oxa-6-azaspiro[2.5]octane derivatives, which can undergo rearrangement to furnish the 2-azabicyclo[3.1.0]hexane skeleton. researchgate.net

Intermolecular [2+1] Annulation: This method involves the reaction of maleimide (B117702) derivatives with a one-carbon donor, such as a diazomethane (B1218177) or N-tosylhydrazone, to construct the bicyclic framework. mdpi.com

Photochemical Reactions: Photochemical decomposition of pyrazoline precursors has also been demonstrated as a viable method for creating the fused cyclopropane ring system under mild conditions. scispace.comresearchgate.net

These diverse synthetic methodologies have made the azabicyclo[3.1.0]hexane scaffold readily accessible, paving the way for the synthesis and investigation of specific derivatives like 2-azabicyclo[3.1.0]hexane-1-carboxylic acid.

Significance of the Azabicyclo 3.1.0 Hexane 1 Carboxylic Acid Structure in Modern Synthetic Chemistry

The unique, rigid structure of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid makes it a highly significant building block in modern synthetic and medicinal chemistry. Its primary value lies in its role as a "privileged structure"—a molecular scaffold that is capable of providing ligands for more than one biological target. unife.it The conformational lock imposed by the fused cyclopropane (B1198618) ring provides a predictable and stable three-dimensional arrangement, which is crucial for designing potent and selective enzyme inhibitors or receptor ligands. acs.org

One of the most notable applications of a derivative of this scaffold is in the pharmaceutical agent Saxagliptin. beilstein-journals.org Saxagliptin is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), used in the management of type 2 diabetes. The 2-azabicyclo[3.1.0]hexane core is a key component of the molecule, demonstrating the scaffold's utility in constructing clinically relevant drugs. beilstein-journals.org The synthesis of such complex molecules relies on the availability of chiral, functionalized building blocks like the title compound and its esters. researchgate.netmoldb.com

The table below summarizes some key chemical information for the parent compound and a common synthetic intermediate.

PropertyThis compoundThis compound, ethyl ester
Molecular Formula C6H9NO2C8H13NO2
Molecular Weight 127.14 g/mol 155.19 g/mol
CAS Number 483279-87-4Not directly available
Structure A fused pyrrolidine (B122466) and cyclopropane ring with a carboxylic acid at the bridgehead carbon.An ester derivative of the parent acid.

Data sourced from PubChem and other chemical suppliers. moldb.comuni.lu

Overview of Key Research Trajectories for the Compound

Stereoselective and Enantioselective Synthesis Approaches

The therapeutic potential of molecules containing the 2-azabicyclo[3.1.0]hexane core is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic routes is of paramount importance. These approaches utilize various strategies, including chiral starting materials, asymmetric catalysis, and diastereoselective transformations.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the final product. Glutamic acid is a common starting point for the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane derivatives. researchgate.net One reported synthesis begins with glutamic acid, proceeding through N-protection, cyclization catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), and subsequent reduction and dehydration to form a pyrroline (B1223166) intermediate. researchgate.net This unsaturated heterocycle then undergoes an asymmetric cyclopropanation to establish the bicyclic core. researchgate.net

Another example of a chiral pool approach starts with optically active (R)-epichlorohydrin. nih.gov This starting material is converted to a lactone, which then undergoes a series of transformations including reduction, oxidation to an aldehyde, a Strecker reaction, and hydrolysis to stereoselectively produce the desired substituted azabicyclo[3.1.0]hexane core. nih.gov

Asymmetric cyclopropanation of a pre-existing five-membered nitrogen heterocycle is a direct and widely employed method for constructing the 2-azabicyclo[3.1.0]hexane system.

Metal-Catalyzed Cyclopropanation: Dirhodium(II) complexes are highly effective catalysts for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazo compounds like ethyl diazoacetate (EDA). nih.govacs.org The choice of dirhodium(II) catalyst and reaction conditions can selectively favor the formation of either the exo- or endo- diastereomer. nih.gov For instance, studies have shown that catalyst loadings can be reduced to as low as 0.005 mol% while maintaining high yields and diastereoselectivity. acs.org Palladium-catalyzed cyclopropanation of maleimides using N-tosylhydrazones as the carbene source also provides efficient access to a variety of 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. rsc.org

Simmons-Smith Reaction: The asymmetric Simmons-Smith reaction represents another key cyclopropanation strategy. A synthesis starting from glutamic acid utilizes this reaction on a pyrroline intermediate to install the cyclopropane (B1198618) ring. The reaction time was found to be a critical parameter for controlling the cis/trans diastereomeric ratio, with a ratio of 6:1 being achieved after 19.5 hours. researchgate.net

Organocatalytic Cyclopropanation: Organocatalysis offers a metal-free alternative for asymmetric cyclopropanation. A novel cupreine-derived organocatalyst has been successfully used in the cyclopropanation of conjugated cyanosulfones, providing access to functionalized cyclopropanes that can be converted to the 3-azabicyclo[3.1.0]hexane system. rsc.org

MethodCatalyst/ReagentSubstrateKey FeaturesYieldDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)
Dirhodium-Catalyzed CyclopropanationRh₂(S-TPPTTL)₄N-Boc-2,5-dihydropyrroleLow catalyst loading (0.005 mol%), favors endo isomer59%24:75 (exo:endo)
Asymmetric Simmons-SmithDiethylzinc, DiiodomethanePyrroline derivative from glutamic acidTime-dependent diastereoselectivity30% (total)6:1 (cis:trans)
Palladium-Catalyzed CyclopropanationPd(OAc)₂MaleimidesHigh yields and diastereoselectivityHighNot specified
Organocatalytic CyclopropanationCupreine derivativeConjugated cyanosulfoneMetal-free, excellent diastereoselectivityExcellentNot specified

Diastereoselective cyclizations and rearrangements offer alternative pathways to the azabicyclo[3.1.0]hexane core, often constructing the five-membered ring onto a pre-existing cyclopropane.

A notable method involves a sequence of a copper-free Sonogashira cross-coupling of a 2-iodocyclopropanecarboxamide with a terminal alkyne, followed by a 5-exo-dig cyclization. acs.org The resulting bicyclic enamide is then subjected to a diastereoselective ionic hydrogenation to furnish 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity (dr > 95:5). acs.org

Cascade reactions from acyclic precursors have also been developed to achieve the diastereoselective synthesis of azabicyclo[3.1.0]hexanes bearing substituents on all positions of the cyclopropane ring. rsc.orgresearchgate.net Additionally, a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been shown to be an effective method for accessing these conformationally restricted bicyclic systems. mdpi.com An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has also been reported to provide access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net

Both organocatalysis and metal catalysis are pivotal in the asymmetric synthesis of the 2-azabicyclo[3.1.0]hexane scaffold, often driving the key stereochemistry-determining step.

Metal-Catalyzed Syntheses: As previously mentioned, transition metals like rhodium and palladium are central to many key transformations. nih.govrsc.org Dirhodium(II) catalysts, particularly chiral bowl-shaped variants, are highly effective in controlling the stereochemical outcome of cyclopropanation reactions with ethyl diazoacetate. acs.org Copper catalysis has been employed in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes to construct 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org

Organocatalytic Syntheses: Organocatalysis provides a powerful, metal-free approach. The cyclization of glutamic acid to form a 5-oxopyrrolidine dicarboxylate intermediate can be efficiently catalyzed by 4-dimethylaminopyridine (DMAP). researchgate.net Furthermore, cinchona alkaloid derivatives, such as cupreine, have been developed as effective organocatalysts for the asymmetric cyclopropanation leading to precursors of the 3-azabicyclo[3.1.0]hexane system. rsc.org

Catalysis TypeCatalystReaction TypeKey Outcome
Metal-CatalyzedDirhodium(II) complexesIntramolecular CyclopropanationHigh diastereoselectivity (exo/endo control) nih.gov
Metal-CatalyzedPalladium(II) acetateIntermolecular CyclopropanationAccess to CP-866,087 antagonist rsc.org
Metal-CatalyzedChiral Cu/Ph-Phosferrox complex1,3-Dipolar CycloadditionAsymmetric construction of the bicyclic system beilstein-journals.org
Organocatalytic4-Dimethylaminopyridine (DMAP)Intramolecular CyclizationEfficient formation of pyrrolidinone intermediate researchgate.net
OrganocatalyticCupreine derivativeAsymmetric CyclopropanationEnantioselective synthesis of cyclopropane precursors rsc.org

Total Synthesis Pathways of the Core Scaffold

The total synthesis of the 2-azabicyclo[3.1.0]hexane core relies on strategic planning, often visualized through retrosynthetic analysis to identify key bond disconnections and simplify the target molecule into available starting materials.

Retrosynthetic analysis of the this compound core reveals several logical disconnection strategies, which correspond to the forward synthetic approaches discussed.

Strategy A: Cyclopropanation Approach. The most common strategy involves disconnecting the C1-C6 and C5-C6 bonds of the cyclopropane ring. This leads back to a 2,5-dihydropyrrole (a pyrroline) derivative and a carbene precursor, such as a diazo compound. This is the basis for the numerous metal-catalyzed and asymmetric cyclopropanation methods. researchgate.netnih.govrsc.org

Strategy B: Pyrrolidine (B122466) Ring Formation. An alternative disconnection involves breaking one of the C-N bonds of the pyrrolidine ring, typically the N2-C1 or N2-C5 bond. This strategy begins with a functionalized cyclopropane-containing precursor. The forward reaction is a cyclization step, such as the intramolecular addition of vinyl cyclopropanecarboxamides or the cyclization following a Sonogashira coupling. acs.orgmdpi.com

Strategy C: Rearrangement Approach. A less common but powerful strategy involves disconnecting the scaffold in a way that leads to a precursor that can undergo a strategic rearrangement. This is exemplified by the synthesis from a spirocyclic epoxide, where the disconnection leads back to a more readily accessible spirocycle. researchgate.net

These retrosynthetic pathways highlight the main convergent and linear strategies employed in the synthesis of this important heterocyclic scaffold, allowing for flexibility in accessing a wide range of analogues with controlled stereochemistry.

An exploration of advanced synthetic strategies for this compound and its related analogues reveals a focus on sophisticated bond-forming reactions, stereochemical control, and the adaptation of laboratory methods for larger-scale production. These efforts are driven by the prevalence of this structural motif in medicinally relevant compounds.

Computational and Theoretical Investigations of 2 Azabicyclo 3.1.0 Hexane 1 Carboxylic Acid

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the prediction of reaction pathways. While specific computational studies on this compound are not extensively documented in publicly available literature, research on closely related 3-azabicyclo[3.1.0]hexane derivatives provides significant insights into the types of theoretical investigations that can be applied to this class of compounds. These studies showcase the utility of computational methods in understanding stereoselectivity and reaction energetics.

Detailed research findings from computational studies on analogous compounds reveal a deep understanding of their chemical behavior. For instance, in the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, ab initio calculations have been successfully employed to explain the observed cis selectivity during the initial steps of the synthesis. nih.govresearchgate.net This demonstrates the predictive power of computational models in rationalizing and anticipating the stereochemical outcomes of reactions involving the azabicyclo[3.1.0]hexane framework.

Furthermore, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with an azomethine ylide to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been thoroughly investigated using density functional theory (DFT) methods at the M11/cc-pVDZ level of theory. beilstein-journals.orgsemanticscholar.org These computational analyses have been instrumental in mapping the potential energy surface of the cycloaddition reaction. beilstein-journals.org By calculating the energies of reactants, transition states, and products, researchers can determine the most kinetically favorable reaction pathways.

The transition-state energies calculated in these studies are fully consistent with experimentally observed stereoselectivity, validating the accuracy of the computational models. beilstein-journals.org Such computational investigations are crucial for understanding the factors that control the diastereoselectivity of these reactions, providing a molecular-level picture of the interactions in the transition state. The insights gained from these theoretical studies are invaluable for the rational design of synthetic routes to novel and structurally complex molecules based on the azabicyclo[3.1.0]hexane scaffold.

The following interactive table summarizes representative data from a DFT study on a 1,3-dipolar cycloaddition reaction to form a 3-azabicyclo[3.1.0]hexane derivative, illustrating the type of energetic information that can be obtained from such computational predictions.

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)15.2
Intermediate-5.8
Transition State 2 (TS2)18.9
Product-25.6

This table is a representative example based on data for a related 3-azabicyclo[3.1.0]hexane derivative and is intended to illustrate the nature of data generated from computational studies.

2 Azabicyclo 3.1.0 Hexane 1 Carboxylic Acid As a Versatile Synthetic Building Block and Scaffold

Design and Synthesis of Constrained Peptide Mimetics

The incorporation of conformationally constrained amino acids into peptides is a widely used strategy to develop peptidomimetics with enhanced stability against proteolytic degradation and improved biological activity. acs.org The 2-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold serves as a key element in this approach.

Strategies for Incorporation into Peptidomimetic Backbones

This compound can be integrated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid and the secondary amine of the bicyclic system serve as the connection points for forming amide bonds with adjacent amino acids.

A common synthetic route to prepare the core amino acid involves the treatment of N-benzyloxycarbonyl-2,3-dehydroproline tert-butyl ester with diazomethane (B1218177), followed by photolysis of the intermediate pyrazoline and subsequent deprotection steps. researchgate.net Once synthesized and appropriately protected (e.g., with Boc or Fmoc groups), it can be used as a monomer in peptide synthesis. A model peptide mimic, the N-acetyl-N′-methyl amide of this compound, has been synthesized to study its conformational properties. researchgate.net

Influence of the Bicyclic Scaffold on Mimetic Rigidity

The defining feature of the 2-azabicyclo[3.1.0]hexane scaffold is its rigidity, which arises from the fusion of a cyclopropane (B1198618) ring onto the pyrrolidine (B122466) ring of a proline-like structure. This fusion severely restricts the conformational freedom of the five-membered ring, which in turn influences the backbone conformation of any peptide into which it is incorporated. acs.orgresearchgate.net

The constraint imposed by the bicyclic structure is a valuable tool for controlling the conformational preferences of modified peptides. researchgate.net X-ray diffraction and NMR spectroscopy studies on peptide mimics containing this scaffold have confirmed its rigid nature. researchgate.net This inherent rigidity helps to pre-organize the peptide backbone into specific secondary structures, such as turns or helices, which can be crucial for binding to biological targets like enzymes or receptors.

Development of Novel Heterocyclic Scaffolds

Beyond its use in peptidomimetics, this compound and its derivatives are versatile starting materials for the construction of more complex heterocyclic systems, including spiro-fused and polycyclic architectures.

Synthesis of Spiro-Fused Systems

A prominent method for creating spiro-fused systems from this scaffold involves 1,3-dipolar cycloaddition reactions. Azomethine ylides generated in situ from the reaction of α-amino acids (like proline or its derivatives) with carbonyl compounds can react with various dipolarophiles. When cyclopropenes are used as the dipolarophile, this reaction provides access to a range of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

This strategy has been successfully employed to synthesize novel spiro-fused compounds with potential biological activity. For example, the reaction of an azomethine ylide generated from isatin (B1672199) and an α-amino acid with a substituted cyclopropene (B1174273) yields spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles. nih.gov Similarly, using ninhydrin (B49086) as the carbonyl component can produce spirocyclic systems containing both the 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. nih.gov A reliable method has also been developed for synthesizing bis-spirocyclic derivatives through the cycloaddition of cyclopropenes to the stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.org

Table 1: Synthesis of Spiro-Fused Systems via 1,3-Dipolar Cycloaddition
Carbonyl Sourceα-Amino AcidDipolarophileResulting Spiro-Fused SystemReference
IsatinVarious α-amino acidsCyclopropeneSpiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles nih.gov
Ruhemann's purple (protonated form)(Implicit in ylide)Substituted cyclopropenesBis-spirocyclic 3-azabicyclo[3.1.0]hexanes beilstein-journals.org
NinhydrinVarious α-amino acids(Implicit in reaction)Spiro[3-azabicyclo[3.1.0]hexane]-2H-indene-1,3-dione nih.gov

Construction of Polycyclic Architectures

The 2-azabicyclo[3.1.0]hexane framework can also undergo rearrangements to form different and more complex polycyclic structures. An example is the acid-catalysed thermal rearrangement of N-aryl 2-azabicyclo[3.1.0]hexanes where the aryl group is substituted with an ortho-vinyl group. These substrates, prepared via an intramolecular Kulinkovich-de Meijere reaction, can rearrange under thermal or microwave conditions to yield polycyclic aminocyclobutane derivatives. nih.gov This transformation demonstrates the utility of the bicyclic system as a precursor for constructing intricate, multi-ring scaffolds.

Applications in the Synthesis of Complex Natural Product Analogues

The 3-azabicyclo[3.1.0]hexane core is a structural motif found in several biologically active natural products, particularly a class of potent antitumor antibiotics. unife.itmdpi.com These include compounds like CC-1065, duocarmycin SA, and yatakemycin, which derive their antitumor activity from the ability of this scaffold to participate in the alkylation of DNA. mdpi.com

The synthetic value of the 2-azabicyclo[3.1.0]hexane scaffold extends to the creation of analogues of other natural products. For instance, derivatives of this bicyclic amine have been used to synthesize analogues of anacardic acid, a natural product isolated from cashew nut shell liquid. asianpubs.org By incorporating the rigid azabicyclo[3.1.0]amine structure into the anacardic acid framework, novel compounds with potent antibacterial activity have been developed. asianpubs.org This highlights the role of the scaffold in imparting desirable structural and biological properties to analogues of complex natural products.

Role in Asymmetric Induction and Chiral Auxiliary Development

The inherent chirality and rigid structure of the 2-azabicyclo[3.1.0]hexane core make it a powerful tool in the field of asymmetric synthesis. The stereochemistry of the scaffold itself can direct the formation of new stereocenters, a concept known as asymmetric induction. Furthermore, derivatives of this bicyclic amino acid have the potential to act as chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved from the product.

Research into the synthesis of related azabicyclo[3.1.0]hexane systems highlights the potential for asymmetric induction. For example, in the synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids, an asymmetric Simmons-Smith reaction was employed to introduce the cyclopropane ring. This key step resulted in a diastereomeric excess (de) of 72%, demonstrating that the existing stereochemistry of the starting material influences the stereochemical outcome of the cyclopropanation reaction. researchgate.net

Furthermore, the stereoselective synthesis of analogues of related bicyclic systems has been achieved using chiral auxiliaries. In one such instance, (R)-phenylglycinol was utilized as a chiral auxiliary in a Strecker reaction to control the stereochemistry of a newly formed amino acid derivative. nih.gov This approach underscores the utility of chiral auxiliaries in building complex molecules based on the azabicyclo[3.1.0]hexane framework.

The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is another example of achieving high diastereoselectivity in the formation of a 3-azabicyclo[3.1.0]hexane-6-carboxylate. By carefully selecting the catalyst and reaction conditions, either the exo or endo isomer could be selectively produced. nih.govacs.org This level of stereochemical control is crucial for the development of enantiomerically pure compounds.

While direct examples of this compound itself being used as a cleavable chiral auxiliary are not extensively documented in the reviewed literature, the principles of asymmetric induction are clearly demonstrated in the synthesis of its derivatives. The fixed spatial orientation of substituents on the bicyclic ring system provides a well-defined chiral environment that can effectively bias the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Table 1: Examples of Asymmetric Synthesis Methods for Azabicyclo[3.1.0]hexane Scaffolds
Reaction TypeKey Reagents/CatalystsAchieved StereoselectivityReference
Asymmetric Simmons-Smith ReactionDiiodomethane, Diethylzinc72% de researchgate.net
Strecker Reaction with Chiral Auxiliary(R)-phenylglycinolDiastereoselective nih.gov
Dirhodium(II)-Catalyzed CyclopropanationRh2(S-TPPTTL)4High Diastereoselectivity (exo or endo) nih.govacs.org

Creation of Diverse Chemical Libraries for Screening (Synthetic Aspects)

The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. Its rigid structure ensures that the appended functionalities are presented in a well-defined three-dimensional space, which can lead to more specific interactions with biological targets. The synthetic accessibility of multiple positions on the bicyclic core allows for the introduction of a wide array of chemical substituents, facilitating the exploration of chemical space.

The primary amine and the carboxylic acid functionalities of the parent molecule serve as convenient handles for derivatization. The nitrogen atom can be readily acylated, alkylated, or engaged in reductive amination reactions to introduce a variety of side chains. The carboxylic acid can be converted to amides, esters, or other functional groups, further expanding the diversity of the library.

Moreover, the bicyclic core itself can be further functionalized. Methodologies have been developed for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes through 1,3-dipolar cycloaddition reactions, which can be performed with high diastereoselectivity. beilstein-journals.org This allows for the creation of libraries with multiple points of diversity and controlled stereochemistry.

The concept of "privileged structures" is particularly relevant to the 2-azabicyclo[3.1.0]hexane scaffold. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. By decorating this scaffold with a variety of functional groups, it is possible to generate libraries of compounds with a higher probability of exhibiting biological activity.

The development of synthetic routes that allow for the large-scale production of the core scaffold is crucial for library synthesis. Efficient, multi-gram syntheses of related bicyclic proline analogs, such as 2,4-methanoprolines, have been reported, demonstrating the feasibility of producing sufficient quantities of the starting material for library creation.

Table 2: Potential Points of Diversification on the 2-Azabicyclo[3.1.0]hexane Scaffold
PositionFunctional GroupPotential Modifications
N-2Secondary AmineAcylation, Alkylation, Sulfonylation, Reductive Amination
C-1Carboxylic AcidAmide formation, Esterification, Reduction to alcohol
Other ring positionsC-H bondsIntroduction of substituents via cycloaddition or other C-H activation strategies

Future Directions and Emerging Research Avenues for 2 Azabicyclo 3.1.0 Hexane 1 Carboxylic Acid

Innovations in Stereo- and Regioselective Synthesis

The precise control over stereochemistry is paramount in the synthesis of complex molecules like 2-azabicyclo[3.1.0]hexane derivatives. Recent innovations have moved beyond classical methods to embrace advanced catalytic systems that offer high levels of selectivity and efficiency.

A significant breakthrough lies in the use of transition-metal-catalyzed C–H activation. For instance, a tailored CpxRhIII catalyst has been shown to promote the alkenyl C–H functionalization of N-enoxysuccinimides, which then engage in a rare cis-cyclopropanation reaction to build the bicyclic core with high enantio- and diastereoselectivity. acs.org Similarly, palladium-catalyzed transannular C–H functionalization has been developed to arylate the azabicyclo[3.1.0]hexane core at positions previously difficult to access. nih.govscispace.comnih.gov This late-stage functionalization strategy is particularly valuable for the rapid generation of molecular analogues. nih.gov

Dirhodium(II) catalysts have also proven highly effective for the stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, operable at very low catalyst loadings (as low as 0.005 mol %). acs.org By carefully selecting the specific rhodium catalyst and subsequent hydrolysis conditions, either the exo- or endo-isomer of the resulting 3-azabicyclo[3.1.0]hexane can be produced with high diastereoselectivity. acs.org Other catalytic cyclopropanation reactions, such as those using palladium with N-tosylhydrazones or copper with allenes, have expanded the toolkit for creating these scaffolds. researchgate.netrsc.org

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions represent a powerful strategy. The reaction between azomethine ylides and cyclopropenes, catalyzed by a chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex, has been reported for the enantioselective construction of the 3-azabicyclo[3.1.0]hexane framework. nih.gov Another established, albeit less direct, route to the core acid involves the 1,3-dipolar addition of diazomethane (B1218177) to a dehydroproline derivative, followed by photolysis of the resulting pyrazoline and deprotection. researchgate.net

MethodCatalyst/ReagentKey FeatureStereocontrol
Transannular C–H ArylationPalladium(II) AcetateFunctionalization of unactivated C–H bonds. nih.govnih.govRegioselective
Asymmetric C–H ActivationCpxRhIII ComplexEnantioselective cis-cyclopropanation. acs.orgHigh Enantio- and Diastereoselectivity
Catalytic CyclopropanationDirhodium(II) TetracarboxylatesVery low catalyst loadings; tunable exo/endo selectivity. acs.orgHigh Diastereoselectivity
Asymmetric [3+2] CycloadditionChiral Cu/Ph-PhosferroxEnantioselective formation of the bicyclic ring. nih.govHigh Enantioselectivity
Epoxide RearrangementBase (e.g., n-butyllithium)Intramolecular epoxide opening to form the core structure. researchgate.netDiastereoselective

Integration with Automated Synthesis and Flow Chemistry

The translation of complex synthetic routes from laboratory-scale to multikilogram production presents significant challenges, including safety, reproducibility, and efficiency. Flow chemistry and automated synthesis are emerging as powerful solutions to these issues. A high-yielding method for the synthesis of a trans-(dioxo)-azabicyclo-[3.1.0]-hexane carboxylate, a key intermediate, has been successfully developed using a continuous flow cyclopropanation process. acs.org By performing a detailed kinetic analysis, researchers identified critical parameters such as concentration, reagent addition time, and mixing temperature, which allowed them to minimize byproduct formation and significantly increase the reaction yield to 92% on a multikilogram scale compared to traditional batch processes. acs.org

The fine control over reaction parameters offered by flow chemistry is particularly advantageous for managing reactive intermediates and exothermic reactions often involved in the formation of strained ring systems. youtube.com This technology allows for the safe use of reagents like diazomethane or the in-situ generation of unstable species, which are crucial for certain cyclopropanation strategies. acs.org

Beyond flow chemistry, the principles of automated synthesis, particularly solid-phase peptide synthesis (SPPS), provide a template for the future production of molecules incorporating the 2-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold. nih.govbeilstein-journals.org Automated SPPS has been successfully used to create complex bicyclic peptides, demonstrating that automated coupling and purification cycles are compatible with rigid, non-canonical amino acid structures. nih.govroyalsocietypublishing.org Adopting these automated principles could dramatically accelerate the discovery of new drug candidates by enabling the high-throughput synthesis of libraries based on the azabicyclo[3.1.0]hexane core. royalsocietypublishing.org

Exploration of Unconventional Reactivity Profiles

The inherent ring strain of the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings in the 2-azabicyclo[3.1.0]hexane system gives rise to unique reactivity that can be harnessed for novel molecular transformations. Research is increasingly focused on exploiting this strain rather than treating the scaffold as an inert backbone.

One of the most significant areas of exploration is the selective functionalization of unactivated C–H bonds. Palladium-catalyzed transannular C–H arylation enables the introduction of aryl groups at the C4 position, a transformation that is difficult to achieve through traditional synthetic logic. nih.govscispace.com This reactivity proceeds through a bicyclo[2.2.1]palladacycle intermediate, leveraging the coordination of the nitrogen atom to direct the catalyst to a remote C–H bond. nih.gov This method allows for the late-stage modification of the core, which is highly valuable for structure-activity relationship studies. nih.gov

Another key reactivity profile involves the controlled opening of the cyclopropane ring. While often an undesired side reaction, such as the hydrogenolysis of the C5–C6 bond during catalytic hydrogenation, this strain-releasing transformation can be synthetically useful. arkat-usa.orgacs.org Nucleophilic attack can induce ring expansion of 1-azabicyclo[3.1.0]hexane intermediates to form substituted piperidines, providing a pathway to different heterocyclic systems while transferring stereochemical information from the starting material. arkat-usa.org The regioselectivity of this ring-opening is influenced by the nature of the nucleophile, solvent, and any catalysts employed. researchgate.net Furthermore, catalyst and substrate control can lead to divergent reaction outcomes; for example, dirhodium(II)-catalyzed reactions of enoldiazoacetates with nitrile oxides can be directed to form either azabicyclo[3.1.0]hexanes or completely different heterocyclic products like 5-arylaminofuran-2(3H)-ones. nih.gov

Computational Design of Advanced Materials (Purely Chemical Perspective)

From a purely chemical perspective, computational methods are pivotal in designing advanced molecules with tailored properties based on the 2-azabicyclo[3.1.0]hexane scaffold. The rigid, three-dimensional nature of this framework makes it an attractive building block for creating molecules with specific spatial arrangements of functional groups.

Fragment-based drug design, augmented by computational simulations, is one such avenue. In one study, derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide were virtually designed as potential antiviral inhibitors. nih.gov Using Density Functional Theory (DFT) simulations with a B3LYP/6-311G** basis set, the electronic and structural properties of these designed molecules were optimized. nih.gov Subsequently, molecular docking simulations were used to predict their binding affinity and orientation within a biological target. nih.gov

Synergistic Approaches in Synthetic and Theoretical Chemistry

The integration of theoretical calculations with practical synthetic chemistry provides a powerful paradigm for developing efficient and selective reactions. For the synthesis of azabicyclo[3.1.0]hexane derivatives, this synergy has been particularly fruitful in elucidating complex reaction mechanisms and explaining observed stereoselectivities.

A prime example is the study of 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes to form the bicyclic core. beilstein-journals.org The mechanism and stereoselectivity of these reactions have been thoroughly investigated using DFT methods. beilstein-journals.orgbeilstein-archives.orgnih.gov These computational studies revealed that the reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. nih.gov The calculated transition-state energies were fully consistent with the experimentally observed diastereoselectivity, confirming that the process is under kinetic control. beilstein-archives.orgnih.gov

Similarly, in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, ab initio calculations were employed to provide a rationale for the observed cis selectivity in the initial lithiation/alkylation step. researchgate.netacs.org By modeling the transition states, chemists can understand the energetic factors that favor one stereochemical outcome over another, allowing for the rational adjustment of reaction conditions to target a specific isomer. researchgate.net This predictive power reduces the amount of empirical optimization required, making the synthetic process more efficient and targeted. DFT calculations have also been used to support observations in other complex transformations, including chemoselective dearomatization and spirocyclization reactions. researchgate.net

Q & A

Q. What are the key synthetic strategies for constructing the 2-azabicyclo[3.1.0]hexane scaffold?

The 2-azabicyclo[3.1.0]hexane core is typically synthesized via intramolecular cycloaddition or cyclopropanation reactions. For example, copper/chiral phosphoric acid dual catalysis enables enantioselective (1+2) cycloaddition of α-isocyanoesters, forming the bicyclic structure with high stereocontrol . Alternative methods include Simmons-Smith cyclopropanation and asymmetric cyclopropanation using glutamic acid derivatives as chiral precursors .

Q. How is the stereochemistry of 2-azabicyclo[3.1.0]hexane derivatives characterized?

X-ray crystallography and NMR spectroscopy are critical for resolving stereochemistry. For instance, asymmetric synthesis via chiral auxiliary approaches (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) allows unambiguous assignment of configurations using NOESY correlations and coupling constants . Computational methods (DFT calculations) further validate stereoelectronic effects in ring formation .

Q. What role does this scaffold play in bioactive molecule design?

The rigid bicyclic structure mimics peptide turn motifs, making it valuable in angiotensin-converting enzyme (ACE) inhibitors and antiviral agents. For example, derivatives like tert-butyl (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate are intermediates in diabetes therapeutics (e.g., Onglyza®) .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid be optimized?

Chiral phosphoric acid catalysts paired with transition metals (e.g., Cu) achieve >90% enantiomeric excess (ee) in cycloadditions . Kinetic resolution during cyclopropanation, as demonstrated in asymmetric glutamic acid-derived syntheses, also enhances stereopurity . Advanced techniques like dynamic kinetic asymmetric transformation (DYKAT) could further improve yields .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies?

Discrepancies in catalytic performance (e.g., Cu vs. Pd systems) arise from substrate steric effects and catalyst-substrate π-π interactions. For example, sterically hindered α-isocyanoesters require bulky chiral phosphoric acids to avoid racemization . Mechanistic studies using in-situ IR and deuterium labeling are recommended to resolve such issues .

Q. How do stability challenges impact handling and storage of this compound?

The strained bicyclic structure is prone to ring-opening under acidic or oxidative conditions. Storage at −20°C under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., THF) is advised. Boc-protected derivatives exhibit enhanced stability, as shown in industrial intermediate synthesis .

Q. What computational methods aid in predicting reactivity and regioselectivity?

Density functional theory (DFT) calculations map transition states for cycloaddition pathways, while molecular dynamics simulations predict solvent effects on reaction trajectories . For regioselective functionalization, Fukui indices and natural bond orbital (NBO) analysis guide site-specific modifications .

Q. How can contradictory bioactivity data across studies be reconciled?

Variability in biological assays (e.g., ACE inhibition IC₅₀ values) may stem from differences in enantiopurity or salt forms. Rigorous chiral HPLC validation (e.g., using Chiralpak IA columns) and standardized assay protocols (e.g., fixed pH and temperature) are essential .

Q. What novel applications exist beyond traditional pharmaceutical uses?

Recent studies explore its utility in metal-organic frameworks (MOFs) for chiral separation and as a ligand in asymmetric catalysis. For example, the bicyclic amine moiety coordinates Pd in cross-coupling reactions, enhancing enantioselectivity in C–N bond formation .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with advanced NMR techniques (e.g., 2D NOESY) .
  • Synthetic Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvents .
  • Data Reproducibility : Adopt USP/EP reference standards for bioactivity assays and document enantiomeric ratios explicitly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.